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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data on the efficacy of
Filgotinib Maleate, an oral, selective Janus kinase 1 (JAK1) inhibitor. It is intended to serve as
an objective resource for researchers, scientists, and drug development professionals, offering
a comparative overview of Filgotinib's performance across various inflammatory and
autoimmune conditions. This document summarizes quantitative efficacy data, details
experimental protocols from key clinical trials, and visualizes relevant biological pathways and
research workflows.

Comparative Efficacy of Filgotinib

Filgotinib has been extensively studied in a range of inflammatory diseases, primarily
rheumatoid arthritis, ulcerative colitis, and Crohn's disease. The following tables summarize the
key efficacy data from pivotal Phase 3 clinical trials.

Rheumatoid Arthritis (FINCH Program)

The FINCH clinical trial program evaluated the efficacy and safety of filgotinib in patients with
moderately to severely active rheumatoid arthritis (RA) across different patient populations.

Table 1: Efficacy of Filgotinib in Rheumatoid Arthritis (FINCH 1, 2, and 3 Trials)
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ACR20: American College of Rheumatology 20% improvement criteria; csSDMARD:
conventional synthetic disease-modifying antirheumatic drug.

Ulcerative Colitis (SELECTION Trial)

The SELECTION trial assessed the efficacy and safety of filgotinib for the treatment of
moderately to severely active ulcerative colitis (UC). The study included two induction cohorts
(biologic-naive and biologic-experienced) and a maintenance phase.[4][5][6]

Table 2: Efficacy of Filgotinib in Ulcerative Colitis (SELECTION Trial)

Efficacy Efficacy
. Outcome . Outcome
) Treatmen  Primary Primary
Patient ; at Week : at Week
L ) t Arms Endpoint Endpoint
Indication Populatio . . 10 . 58
(Inductio (Inductio o (Maintena o
n (Clinical (Clinical
n) n) . nce) .
Remissio Remissio
n) n)
Filgotinib Filgotinib Filgotinib
] ] ] 200mg, Clinical 200mg: Clinical 200mag:
Ulcerative Biologic- o o o
Filgotinib Remission 26.1% vs. Remission 37.2% vs.
Colitis Naive
100mg, at Week 10  15.3% for at Week 58  11.2% for
Placebo Placebo.[5] Placebo.[5]
Filgotinib Filgotinib Filgotinib
) Biologic- 200mg, Clinical 200mg: Clinical 200mg:
Ulcerative i o o o
Colit Experience  Filgotinib Remission 11.5% vs. Remission 37.2% vs.
olitis
100mg, at Week 10  4.2% for at Week 58  11.2% for
Placebo Placebo.[5] Placebo.[5]

Clinical Remission as defined by Mayo Clinic Score (MCS).

Crohn's Disease (DIVERSITY Trial)

The DIVERSITY trial evaluated the efficacy and safety of filgotinib in patients with moderately
to severely active Crohn's disease (CD).[7][8][9][10]
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Table 3: Efficacy of Filgotinib in Crohn's Disease (DIVERSITY Trial)
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PRO-2: Patient-Reported Outcome-2; SES-CD: Simple Endoscopic Score for Crohn's Disease.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings.

Below are summaries of the experimental protocols for the key trials cited.

FINCH 1 Trial Protocol (Rheumatoid Arthritis)

Study Design: A randomized, double-blind, placebo- and active-controlled, multicenter,
Phase 3 study.[1]

Participants: Adults with moderately to severely active RA who had an inadequate response
to methotrexate (MTX).[1]

Intervention: Patients were randomized to receive filgotinib (200 mg or 100 mg once daily),

adalimumab (40 mg every other week), or placebo, all in combination with a stable dose of

MTX.[1]
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e Primary Outcome Measures: The primary endpoint was the proportion of patients achieving
an American College of Rheumatology 20% (ACR20) response at Week 12.[1]

o Key Secondary Outcome Measures: Key secondary endpoints included ACR50 and ACR70
response, change from baseline in the Health Assessment Questionnaire-Disability Index
(HAQ-DI), and change from baseline in the modified Total Sharp Score (mTSS) at Week 24.

SELECTION Trial Protocol (Ulcerative Colitis)

o Study Design: A Phase 2b/3 randomized, double-blind, placebo-controlled trial consisting of
two induction studies and one maintenance study.[4][5][6]

» Participants: Adult patients with moderately to severely active ulcerative colitis, stratified by
prior biologic use (biologic-naive or biologic-experienced).[4]

« Intervention: In the induction phase, patients were randomized 2:2:1 to receive filgotinib 200
mg, filgotinib 100 mg, or placebo once daily for 11 weeks.[5][6] Responders at week 10 were
then re-randomized 2:1 to continue their filgotinib dose or switch to placebo for the
maintenance phase through week 58.[5][6]

e Primary Outcome Measures: The primary endpoint for both the induction and maintenance
phases was the proportion of patients in clinical remission at Week 10 and Week 58,
respectively, as defined by the Mayo Clinic Score (endoscopic subscore of 0 or 1, rectal
bleeding subscore of 0, and a stool frequency subscore of 0 or 1 with a decrease of at least
1 point from baseline).[5]

DIVERSITY Trial Protocol (Crohn's Disease)

o Study Design: A Phase 3, double-blind, randomized, placebo-controlled trial with induction
and maintenance phases.[3][9][10]

o Participants: Adult patients with moderately to severely active Crohn's disease. The trial
enrolled both biologic-naive and biologic-experienced patients into two separate induction
studies.[8][9][10]

e Intervention: In the induction studies, patients were randomized 1:1:1 to receive filgotinib 200
mg, filgotinib 100 mg, or placebo once daily for 11 weeks.[9][10] Patients who responded to
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filgotinib at week 10 were re-randomized 2:1 to continue their induction dose or switch to
placebo for the maintenance study up to week 58.[8][9][10]

e Co-Primary Outcome Measures: The co-primary endpoints for both induction and
maintenance phases were clinical remission based on the Patient-Reported Outcome-2
(PRO-2) and endoscopic response defined as a 250% reduction from baseline in the Simple
Endoscopic Score for Crohn's Disease (SES-CD).[9][10]

Signaling Pathway and Experimental Workflows
JAK-STAT Signaling Pathway and Filgotinib's
Mechanism of Action

Filgotinib is a preferential inhibitor of JAK1. The Janus kinase-signal transducer and activator of
transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and
growth factors involved in inflammation and immune responses. By inhibiting JAK1, filgotinib
modulates the signaling of pro-inflammatory cytokines.
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Caption: The JAK-STAT signaling pathway and the inhibitory action of Filgotinib on JAK1.

Meta-Analysis Workflow (PRISMA)

A systematic review and meta-analysis of clinical trial data typically follows the Preferred
Reporting Items for Systematic Reviews and Meta-Analyses (PRISMA) guidelines. This
ensures a transparent and reproducible process.
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Caption: A PRISMA flow diagram illustrating the workflow of a systematic review and meta-
analysis.

Clinical Trial Logical Workflow
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The typical workflow of a multi-phase clinical trial, from patient recruitment to data analysis, is a
structured process designed to ensure patient safety and data integrity.
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Caption: A logical workflow diagram for a typical randomized controlled clinical trial.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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